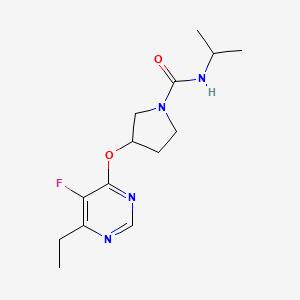
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is a chemical entity that appears to be related to the field of medicinal chemistry, particularly in the context of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The derivatives of pyrimidine have been extensively studied for their potential therapeutic applications, including antiviral properties as seen in the case of HIV integrase inhibitors .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of substituted dithioacetal and guanidine as starting materials. The process typically includes steps to introduce various substituents into the pyrimidine ring to achieve the desired biological activity. In the case of the HIV integrase inhibitors, structural modifications were made to enhance the inhibitory potency against the HIV-integrase-catalyzed strand transfer process . Although the specific synthesis route for 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the substituent effects on the spectral group frequencies, which can be correlated with Hammett sigma constants and other parameters through statistical analysis . This analysis is crucial for understanding the electronic environment of the pyrimidine ring and the impact of different substituents on the molecule's overall properties and biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, depending on the nature of the substituents and the reaction conditions. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density of the pyrimidine ring. The specific chemical reactions that 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide may participate in are not described in the provided papers, but it is likely that it could engage in typical organic reactions such as nucleophilic substitution or addition, given the presence of reactive sites on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be determined through the measurement of physical constants and spectral data. These properties are essential for assessing the compound's suitability for further development as a therapeutic agent. For instance, favorable pharmacokinetic properties and the absence of liabilities in counterscreening assays are important criteria for potential antiviral agents . The specific properties of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide would need to be evaluated in a similar manner to determine its potential for clinical use.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : This compound and related variants have been synthesized through multi-component reactions, utilizing methods such as water-mediated synthesis. These techniques often involve the use of bases like triethylamine and can be conducted at room temperature, suggesting a degree of practicality and environmental friendliness in the synthesis process (Jayarajan et al., 2019).
Computational Chemistry Applications : Computational methods have been employed to investigate the properties of such compounds, including their non-linear optical (NLO) properties and potential for molecular docking. These insights are crucial for understanding the interactions of these compounds at the molecular level, particularly in the context of drug design and development (Jayarajan et al., 2019).
Biological and Pharmacological Potential
Potential in Anticancer Activity : The molecular docking studies of similar compounds have shown significant interactions near the colchicine binding site of tubulin. This suggests a possible mechanism for inhibiting tubulin polymerization, which is a pathway explored in anticancer therapies (Jayarajan et al., 2019).
Role in Anticholinesterase Activity : Compounds with structural similarities have shown significant activity towards acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Advanced Techniques in Drug Development
19F-NMR Spectroscopy in Drug Discovery : Fluorine nuclear magnetic resonance (19F-NMR) has been extensively used in drug discovery programs, particularly in the development of HIV integrase inhibitors. This showcases the importance of fluorinated compounds, like 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide, in modern pharmaceutical research (Monteagudo et al., 2007).
Design and Synthesis for Selective Inhibition : The design and synthesis of such compounds are crucial in developing selective inhibitors for various kinases, an approach that is pivotal in targeted cancer therapy (Pace et al., 2007).
Propiedades
IUPAC Name |
3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-4-11-12(15)13(17-8-16-11)21-10-5-6-19(7-10)14(20)18-9(2)3/h8-10H,4-7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKNATLYIUVQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

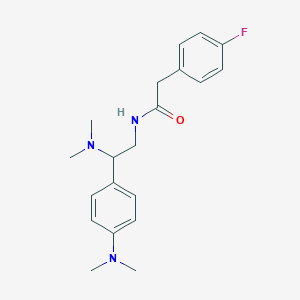
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)
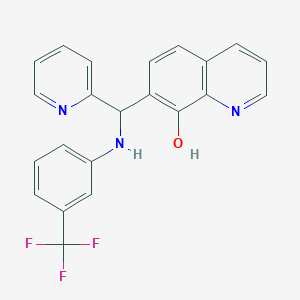
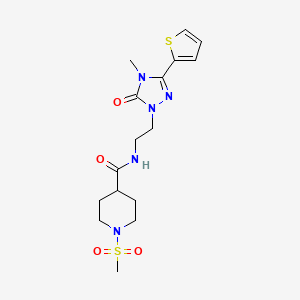
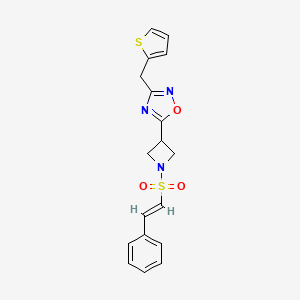
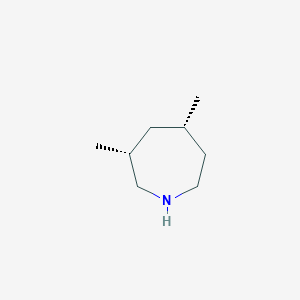
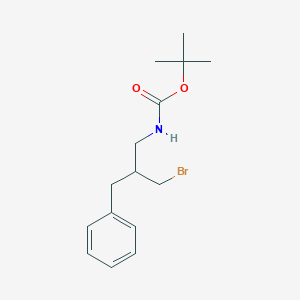
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
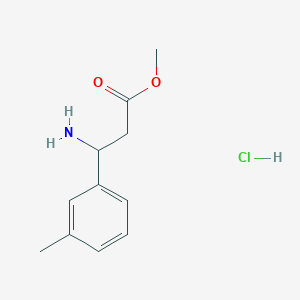
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
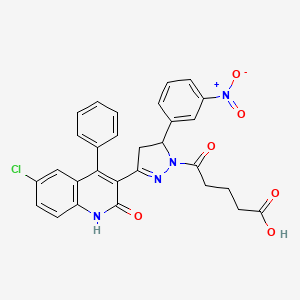
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)
![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)